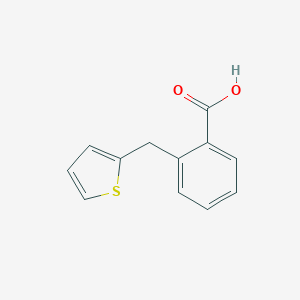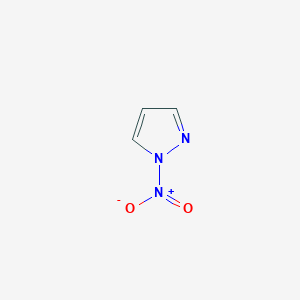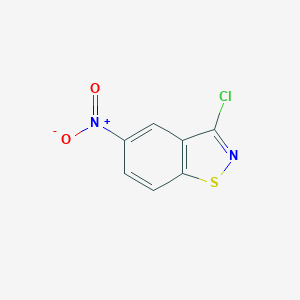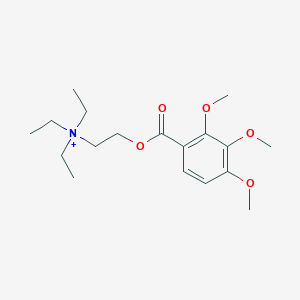![molecular formula C24H19F2N3 B188960 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-14-6](/img/structure/B188960.png)
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzazepines, which are known to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, pain, and other neurological functions. It has also been shown to have an affinity for the dopamine D2 receptor, which is implicated in the pathophysiology of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, suggesting its potential as an analgesic and anti-inflammatory agent. It has also been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting its potential as a therapeutic agent for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is its broad range of biological activities, which make it a versatile compound for scientific research. Additionally, its synthesis method has been optimized to produce high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine. One direction is to further investigate its mechanism of action to better understand how it produces its biological effects. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its potential as an analgesic and anti-inflammatory agent could be further investigated. Finally, its potential as an anxiolytic agent could be explored in more detail.
Synthesemethoden
The synthesis of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine involves the reaction of 4-fluorophenylhydrazine with 1-benzyl-1H-1,2,3-triazole-4-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium borohydride and trifluoroacetic acid to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has shown potential applications in scientific research. It has been studied for its biological activities, including its anti-inflammatory, analgesic, and anxiolytic effects. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
| 77796-14-6 | |
Molekularformel |
C24H19F2N3 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C24H19F2N3/c25-18-8-6-17(7-9-18)20-12-13-23-27-28-24(14-16-4-2-1-3-5-16)29(23)22-15-19(26)10-11-21(20)22/h1-11,15,20H,12-14H2 |
InChI-Schlüssel |
SKMSJYQFUZGGJN-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)CC5=CC=CC=C5 |
Kanonische SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


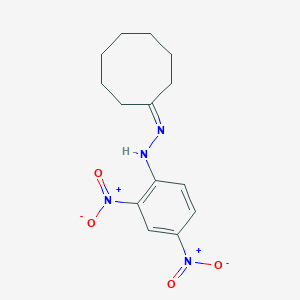
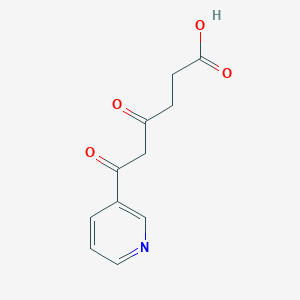
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)


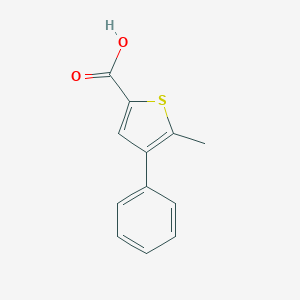
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)

